![molecular formula C26H30O14 B15342133 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one](/img/structure/B15342133.png)
3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one is a complex organic compound belonging to the xanthone family. It is characterized by its intricate structure, which includes multiple hydroxyl groups and methoxy groups attached to a xanthone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one typically involves multiple steps, starting with the base xanthone structure. The key steps include glycosylation reactions to attach the xylopyranosyl and glucopyranosyl groups to the xanthone core. These reactions require specific reagents and controlled conditions to ensure the correct attachment and orientation of the sugar moieties.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful optimization of reaction conditions, including temperature, pH, and the use of catalysts to achieve high yields and purity. The process also involves purification steps to remove any impurities and by-products generated during the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple functional groups on the xanthone core and the attached sugar moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the xanthone core, as well as substituted xanthones with different functional groups attached.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one is used as a fluorescent probe. Its fluorescence properties allow for the visualization and tracking of biological molecules and processes.
Medicine: The compound has potential medicinal applications due to its biological activity. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties. These properties make it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in coatings, dyes, and other industrial products.
Mécanisme D'action
The mechanism by which 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of inflammatory pathways, while its anticancer properties are linked to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Xanthone: The base structure of this compound is xanthone, which is a simpler molecule without the attached sugar moieties.
Flavonoids: Flavonoids are another class of compounds with similar antioxidant and anti-inflammatory properties.
Anthraquinones: Anthraquinones are structurally similar to xanthones and have been studied for their medicinal properties.
Uniqueness: 3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one is unique due to its complex structure, which includes multiple sugar moieties attached to the xanthone core. This complexity allows for a wider range of chemical reactions and biological activities compared to simpler xanthone derivatives.
Propriétés
Formule moléculaire |
C26H30O14 |
|---|---|
Poids moléculaire |
566.5 g/mol |
Nom IUPAC |
3,5-dimethoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C26H30O14/c1-34-10-6-14-17(18(28)11-4-3-5-13(35-2)24(11)38-14)15(7-10)39-26-23(33)21(31)20(30)16(40-26)9-37-25-22(32)19(29)12(27)8-36-25/h3-7,12,16,19-23,25-27,29-33H,8-9H2,1-2H3/t12-,16-,19+,20-,21+,22-,23-,25+,26-/m1/s1 |
Clé InChI |
BDRRLCBWJFOSEC-MCETYVDQSA-N |
SMILES isomérique |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |
SMILES canonique |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


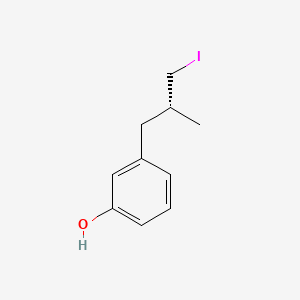
![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)
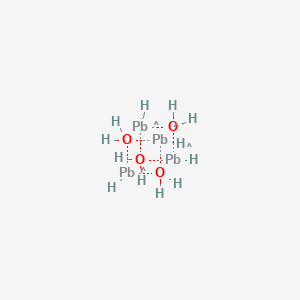
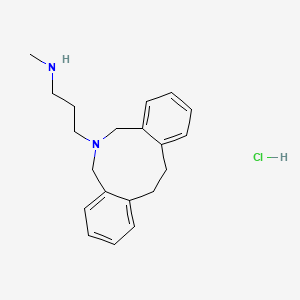
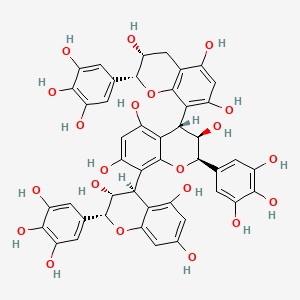
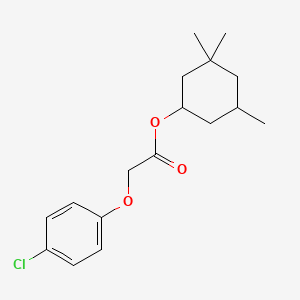
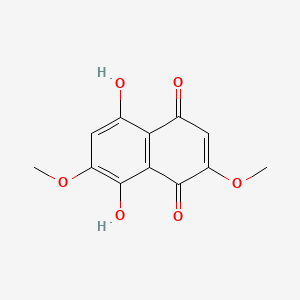
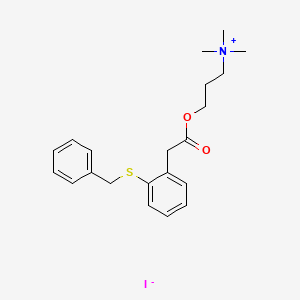
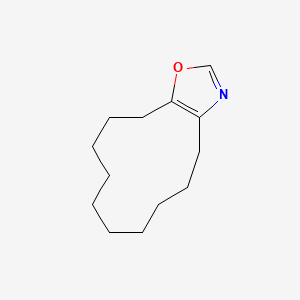
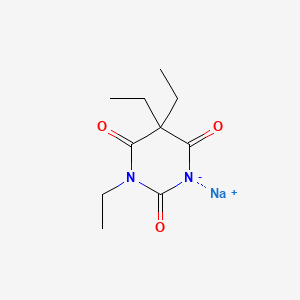
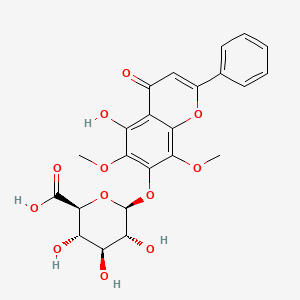
![2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B15342115.png)

